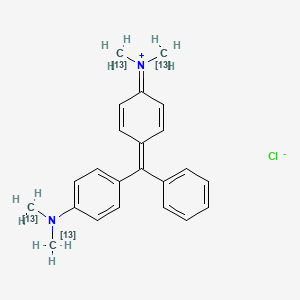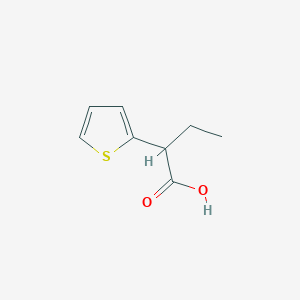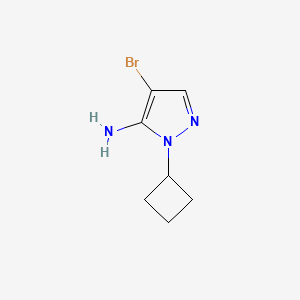![molecular formula C10H9ClN2S B13074021 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine](/img/structure/B13074021.png)
4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine: is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by the presence of a chlorine atom at the fourth position, a cyclopropyl group at the fifth position, and a methyl group at the second position of the thieno[2,3-D]pyrimidine core. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-cyclopropyl-4-methylthieno[2,3-D]pyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce the chlorine atom at the fourth position. The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom at the fourth position can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted derivatives.
Oxidation Reactions: The methyl group at the second position can be oxidized to form corresponding carboxylic acid or aldehyde derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can undergo reduction reactions to form corresponding reduced derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Chlorinating Agents: Phosphorus oxychloride (POCl3), thionyl chloride (SOCl2)
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products Formed:
- Substituted derivatives (e.g., amines, thiols, alkoxides)
- Oxidized derivatives (e.g., carboxylic acids, aldehydes)
- Reduced derivatives (e.g., alcohols, hydrocarbons)
Scientific Research Applications
Chemistry: 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine is used as a building block in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promising activity in various in vitro assays, including antimicrobial, antifungal, and anticancer activities. The compound’s ability to interact with specific biological targets makes it a subject of interest in drug discovery and development.
Medicine: The compound’s potential therapeutic applications are being explored in the field of medicinal chemistry. It is investigated for its potential as a lead compound in the development of new drugs for the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders.
Industry: In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique reactivity and structural features make it a valuable component in the production of high-value chemical products.
Mechanism of Action
The mechanism of action of 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit kinases involved in cell signaling pathways, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to interact with microbial enzymes makes it a potential antimicrobial agent.
Comparison with Similar Compounds
- 4-Chloro-2-methylthieno[3,2-D]pyrimidine
- 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-D]pyrimidine
- 4-Chloro-2-cyclopropyl-6-methylthieno[2,3-D]pyrimidine
- 4-Chloro-5-methylthieno[2,3-D]pyrimidine
Comparison: 4-Chloro-5-cyclopropyl-2-methylthieno[2,3-D]pyrimidine is unique due to the presence of both a cyclopropyl group and a methyl group on the thienopyrimidine core. This combination of substituents imparts distinct physicochemical properties and reactivity to the compound. Compared to similar compounds, it may exhibit different biological activities and selectivity towards specific targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C10H9ClN2S |
|---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
4-chloro-5-cyclopropyl-2-methylthieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C10H9ClN2S/c1-5-12-9(11)8-7(6-2-3-6)4-14-10(8)13-5/h4,6H,2-3H2,1H3 |
InChI Key |
OORYXDHMURYMHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CS2)C3CC3)C(=N1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3,5,7-Trimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13073964.png)

![2-[(5-Aminopyrimidin-4-yl)oxy]ethan-1-ol](/img/structure/B13073980.png)


![1-[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13074004.png)

![1-Ethyl-octahydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13074013.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13074016.png)
